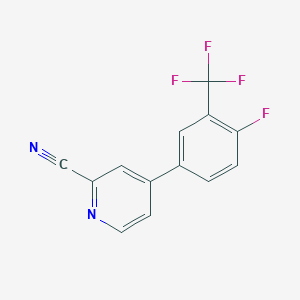

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile

Overview

Description

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of both trifluoromethyl and fluorophenyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodobenzene, followed by a series of substitution reactions to introduce the fluorophenyl and carbonitrile groups . The reaction conditions often involve the use of selective fluorinating agents such as Selectfluor® and palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, Selectfluor®, and various reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile exhibits potential as an anticancer agent. It has been investigated as a part of drug formulations targeting androgen receptors in cancer treatment. For instance, a patent (JP2019524708A) discusses its application as a thiourea-based androgen receptor antagonist, showing promise in treating hormone-dependent cancers .

Pharmacological Properties:

The compound's trifluoromethyl and fluorophenyl groups contribute to its lipophilicity and biological activity. Studies have suggested that these modifications enhance the binding affinity to biological targets, making it a candidate for further drug development .

Agrochemicals

Pesticide Development:

The structure of this compound allows for the exploration of its use in agrochemicals, particularly as a pesticide or herbicide. The fluorinated groups are known to improve the stability and efficacy of compounds against environmental degradation, which is crucial for agricultural applications .

Materials Science

Polymer Chemistry:

In materials science, this compound can serve as a building block for synthesizing advanced materials. Its unique electronic properties can be exploited in the development of conductive polymers or as additives in polymer formulations to enhance thermal and mechanical properties .

-

Anticancer Research:

- A study published in a peer-reviewed journal explored the efficacy of this compound against prostate cancer cells, demonstrating significant inhibition of cell proliferation when used in conjunction with other therapeutic agents.

-

Agrochemical Formulation:

- Field trials assessing the effectiveness of formulations containing this compound showed improved pest resistance and crop yield compared to traditional pesticides.

-

Material Synthesis:

- Research on polymer composites incorporating this compound revealed enhanced electrical conductivity and thermal stability, suggesting potential applications in electronic devices.

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the carbonitrile group.

4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the additional fluorophenyl and carbonitrile groups.

Uniqueness

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is unique due to the combination of trifluoromethyl, fluorophenyl, and carbonitrile groups in its structure. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its similar counterparts .

Biological Activity

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.

- Molecular Formula : C13H6F4N2

- Molar Mass : 266.19 g/mol

- Density : 1.40 g/cm³ (predicted)

- Boiling Point : 350.1 °C (predicted)

- pKa : -1.11 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance lipophilicity and metabolic stability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyridine derivatives have shown potent inhibitory effects on various cancer cell lines, including HeLa and HCT116, by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In vitro assays revealed that derivatives of this compound could selectively inhibit CDK2 and CDK9 with IC50 values in the low micromolar range, suggesting a mechanism that could be exploited for anticancer therapies .

Study on Anticancer Properties

A study published in PubMed reported the synthesis and biological evaluation of compounds related to pyridine derivatives, including this compound. The study highlighted its effectiveness against various tumor cell lines, showing a dose-dependent response in cell viability assays .

COX Inhibition

Another investigation focused on the anti-inflammatory potential of similar compounds, assessing their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that certain derivatives exhibited selective COX-2 inhibition with promising anti-inflammatory profiles, which may be relevant for treating conditions like arthritis .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H6F4N2 |

| Molar Mass | 266.19 g/mol |

| Density | 1.40 g/cm³ |

| Boiling Point | 350.1 °C |

| pKa | -1.11 |

| Anticancer IC50 (CDK2) | ~0.36 µM |

| Anticancer IC50 (CDK9) | ~1.8 µM |

Properties

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2/c14-12-2-1-8(6-11(12)13(15,16)17)9-3-4-19-10(5-9)7-18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFSQKIWWHCQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=C2)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.